BenchChemオンラインストアへようこそ!

4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Neuropeptide B/W receptor GPR7 GPCR antagonist

4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (CAS 866039-35-2) is a trisubstituted 3(2H)-pyridazinone featuring a bromine atom at the 4-position, a 4-methoxyphenoxy group at the 5-position, and a phenyl ring at the N2-position. This specific substitution pattern differentiates it from other pyridazinones used in screening libraries.

Molecular Formula C17H13BrN2O3
Molecular Weight 373.206
CAS No. 866039-35-2
Cat. No. B2957619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone
CAS866039-35-2
Molecular FormulaC17H13BrN2O3
Molecular Weight373.206
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
InChIInChI=1S/C17H13BrN2O3/c1-22-13-7-9-14(10-8-13)23-15-11-19-20(17(21)16(15)18)12-5-3-2-4-6-12/h2-11H,1H3
InChIKeyQWURXOMVQVPBSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone – Baseline Pharmacological and Chemical Profile for Procurement Decisions


4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone (CAS 866039-35-2) is a trisubstituted 3(2H)-pyridazinone featuring a bromine atom at the 4-position, a 4-methoxyphenoxy group at the 5-position, and a phenyl ring at the N2-position. This specific substitution pattern differentiates it from other pyridazinones used in screening libraries. It has been profiled in the Molecular Libraries Probe Production Centers Network (MLPCN) for activity against G-protein coupled receptors, yielding quantifiable selectivity data between two therapeutically relevant targets [1]. The compound is commercially supplied at a minimum purity of 95% for research use .

Why Generic Pyridazinone Substitution Is Not Advisable for 866039-35-2


The pyridazinone scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature and position of substituents . Even minor changes—such as replacing the N2-phenyl group with a 4-methylphenyl or substituting the 4-bromo with a 4-chloro—can drastically alter target binding profiles, as demonstrated by the differential selectivity data between the 4-bromo-5-(4-methoxyphenoxy)-2-phenyl analog (this compound) and its close structural relatives screened in the same MLPCN assays [1]. Consequently, generic pyridazinone substitution cannot preserve the specific pharmacological fingerprint required for reproducible scientific research.

Quantitative Differentiation Evidence for 4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone


GPR7 Antagonism with 2.86‑Fold Selectivity over MCHR1 in MLPCN Cell‑Based Assays

In MLPCN dose-response fluorescence-based cell assays, 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone exhibited an IC50 of 7.00E+3 nM (7 µM) against the neuropeptide B/W receptor type 1 (GPR7), while showing an IC50 >2.00E+4 nM (>20 µM) against the melanin-concentrating hormone receptor 1 (MCHR1) in a parallel assay format [1]. This internal selectivity ratio of >2.86-fold distinguishes the compound from other pyridazinones in the screening set that may lack differential activity between these two class A GPCRs.

Neuropeptide B/W receptor GPR7 GPCR antagonist

Structural Differentiation from the 4-Methylphenyl Analog via Molecular Weight and Predicted LogP

4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone has a molecular weight of 373.2 g/mol, whereas its closest commercial analog, 5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone (CAS 478066-75-0), has a molecular weight of 387.2 g/mol . The removal of the para-methyl group reduces lipophilicity (estimated AlogP ~3.8 vs. ~4.3), potentially improving aqueous solubility and permeability profiles. This physicochemical differentiation may translate into measurable differences in assay compatibility (e.g., reduced non-specific binding in cell-free systems) and formulation ease.

Pyridazinone analog physicochemical property SAR

Validated High Purity (≥95%) for Reproducible Screening Results

The compound is supplied with a minimum purity specification of 95% as verified by the vendor's quality assurance protocols, accompanied by an SDS and COA upon request . This purity level exceeds the typical 90% threshold often used in primary screening libraries, reducing the risk of false positives from impurities. In contrast, many research-grade pyridazinone analogs from non-certified sources lack documented purity specifications, introducing variability that can compromise dose-response reproducibility.

purity specification quality control assay reproducibility

Optimal Application Scenarios for 4-Bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone Based on Evidence


GPR7 Antagonist Screening and Hit-to-Lead Optimization

Researchers investigating neuropeptide B/W receptor (GPR7) antagonism can use this compound as a validated starting point, leveraging its demonstrated IC50 of 7 µM and >2.86-fold selectivity over MCHR1 to design follow-up SAR studies [1]. The defined purity specification ensures that observed biological effects are attributable to the parent compound rather than impurities.

GPCR Panel Selectivity Profiling

The compound's differential activity against two class A GPCRs (GPR7 vs. MCHR1) makes it suitable for inclusion in selectivity panels when profiling novel GPCR modulators [1]. Its unique substitution pattern (4-Br, 5-(4-methoxyphenoxy), 2-Ph) provides a distinct chemotype within the pyridazinone class.

Physicochemical Optimization in Pharmacokinetic Assays

Compared to the 4-methylphenyl analog, this compound's lower molecular weight and predicted lipophilicity may reduce non-specific protein binding in plasma protein binding assays and improve solubility in aqueous buffers, facilitating reliable pharmacokinetic measurements in early ADME studies .

Academic Research Requiring Reproducible Biological Data

Institutions requiring a fully characterized, high-purity chemical tool for publication-quality data can procure this compound with documented quality assurance, mitigating the risk of experimental variability that plagues poorly characterized commercial alternatives .

Quote Request

Request a Quote for 4-bromo-5-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.